![molecular formula C16H32N2O B11024014 3-cyclohexyl-N-[3-(diethylamino)propyl]propanamide](/img/structure/B11024014.png)
3-cyclohexyl-N-[3-(diethylamino)propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-N-[3-(diethylamino)propyl]propanamide is an organic compound with the molecular formula C16H32N2O It is characterized by a cyclohexyl group attached to a propanamide backbone, which is further substituted with a diethylamino propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-[3-(diethylamino)propyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine, propionyl chloride, and diethylamine.
Formation of Intermediate: Cyclohexylamine reacts with propionyl chloride to form N-cyclohexylpropanamide.
Substitution Reaction: The intermediate N-cyclohexylpropanamide undergoes a substitution reaction with 3-chloropropylamine to form N-[3-(chloropropyl)]-N-cyclohexylpropanamide.
Final Product Formation: The final step involves the reaction of N-[3-(chloropropyl)]-N-cyclohexylpropanamide with diethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, where halogenated reagents can replace the diethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated reagents like bromoethane (C2H5Br)
Major Products
Oxidation: Carboxylic acids, amides
Reduction: Amines
Substitution: Various substituted amides
Scientific Research Applications
Chemistry
In chemistry, 3-cyclohexyl-N-[3-(diethylamino)propyl]propanamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between amides and biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and coatings.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-[3-(diethylamino)propyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. The cyclohexyl group provides hydrophobic interactions, stabilizing the compound within the binding site.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclohexyl-N-[3-(4-morpholinyl)propyl]propanamide
- 3-Cyclohexyl-N-[3-(dimethylamino)propyl]propanamide
Uniqueness
Compared to similar compounds, 3-cyclohexyl-N-[3-(diethylamino)propyl]propanamide has a unique combination of hydrophobic and hydrophilic properties due to the cyclohexyl and diethylamino groups. This balance makes it particularly versatile in various applications, from medicinal chemistry to industrial processes.
Conclusion
This compound is a compound with significant potential in multiple fields. Its synthesis, reactivity, and applications make it a valuable subject of study in both academic and industrial research. Understanding its properties and behavior can lead to the development of new materials, drugs, and chemical processes.
Properties
Molecular Formula |
C16H32N2O |
|---|---|
Molecular Weight |
268.44 g/mol |
IUPAC Name |
3-cyclohexyl-N-[3-(diethylamino)propyl]propanamide |
InChI |
InChI=1S/C16H32N2O/c1-3-18(4-2)14-8-13-17-16(19)12-11-15-9-6-5-7-10-15/h15H,3-14H2,1-2H3,(H,17,19) |
InChI Key |
FNSFLYLGAHSSJV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)CCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11023935.png)
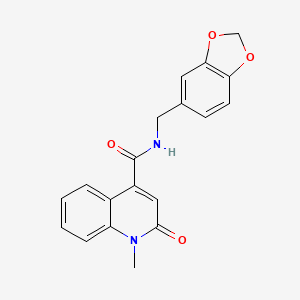
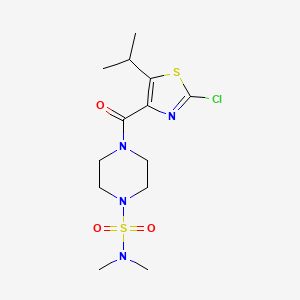
![N-(2,4-dimethoxyphenyl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11023947.png)
![Ethyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11023948.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11023955.png)
![N-{(2S)-1-oxo-1-[(3-phenylpropyl)amino]propan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11023957.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B11023964.png)
![8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11023971.png)
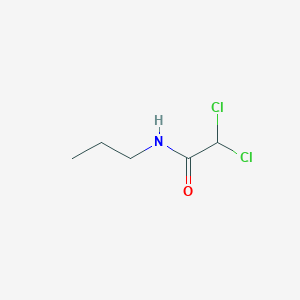
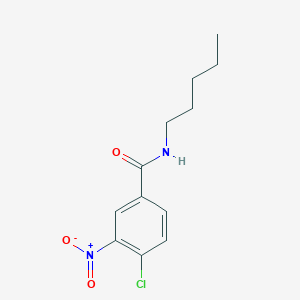
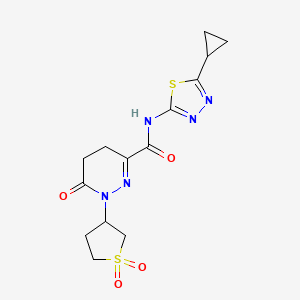
![(1Z)-6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11024001.png)

